1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
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Overview
Description
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine, followed by the reaction with 4-nitrobenzyl chloride. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzyl alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), various alkyl halides.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: 1-(2,4-Dimethoxy-benzyl)-4-(4-aminobenzyl)-piperazine.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 2,4-Dimethoxybenzyl alcohol and 4-nitrobenzyl alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors in the body.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, leading to changes in cellular signaling pathways. The nitro and methoxy groups may play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(4-nitrobenzyl)-piperazine: Lacks the methoxy groups, which may affect its biological activity.
1-(2,4-Dimethoxybenzyl)-4-benzyl-piperazine: Lacks the nitro group, which may influence its reactivity and applications.
Uniqueness
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxy and nitro groups, which can significantly impact its chemical reactivity and biological activity. These functional groups may enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C20H25N3O4 |
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Molecular Weight |
371.4g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-8-5-17(20(13-19)27-2)15-22-11-9-21(10-12-22)14-16-3-6-18(7-4-16)23(24)25/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
VUMYGOSIHKJNFT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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